molecular formula C11H12F2O3 B1445256 3,5-Difluoro-4-isobutoxybenzoic acid CAS No. 1343670-92-7

3,5-Difluoro-4-isobutoxybenzoic acid

Cat. No.: B1445256
CAS No.: 1343670-92-7
M. Wt: 230.21 g/mol
InChI Key: OPKSAEDCUJGIBY-UHFFFAOYSA-N
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Description

“3,5-Difluoro-4-isobutoxybenzoic acid” is a chemical compound with the molecular formula C11H12F2O3 . It has an average mass of 230.208 Da and a monoisotopic mass of 230.075455 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with two fluorine atoms and an isobutoxy group attached to the benzene ring .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 319.5±37.0 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : A practical synthesis approach for related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been developed. This process involves steps like nitration, esterification, reduction, diazotization, and hydrolysis, providing insights into similar synthesis methods for 3,5-Difluoro-4-isobutoxybenzoic acid (Zhang et al., 2020).

  • Photophysical Behavior : The photophysical behavior of DFHBI derivatives, closely related to this compound, shows that these compounds are weakly fluorescent in liquid solvents. This research could be relevant for understanding the photophysical properties of this compound (Santra et al., 2019).

Chemical Transformations

  • Organometallic Methods : Research on the selective conversion of 1,3-difluorobenzene into various benzoic acids provides insights into chemical transformations that could be applied to this compound. This includes understanding the pathways for synthesis and potential applications in different fields (Schlosser & Heiss, 2003).

  • Functionalization of Difluorophenols : The functionalization of various difluorophenols into hydroxybenzoic acids, similar in structure to this compound, highlights the potential for diverse synthetic applications. This research provides a foundation for understanding how different functional groups can be introduced or manipulated in similar compounds (Marzi et al., 2004).

Applications in Material Science

  • Photophysical Properties and Material Science : The study of the photophysical properties of DFHBI-type molecules, which are structurally related to this compound, can have implications for material science, particularly in the development of new photoluminescent materials or sensors (Santra et al., 2019).

  • Fluorine Substitution in Organic Chemistry : The study of fluorine substitution and its impact on emission maxima in certain compounds suggests potential applications of this compound in organic electronics or photoluminescent materials (Krebs & Spanggaard, 2002).

Safety and Hazards

While specific safety data for “3,5-Difluoro-4-isobutoxybenzoic acid” is not available, it’s generally recommended to handle similar chemical compounds with appropriate safety measures. This includes wearing safety glasses, protective gloves, and clothing to prevent skin and eye exposure .

Properties

IUPAC Name

3,5-difluoro-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKSAEDCUJGIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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